![molecular formula C20H20ClNO3 B2578486 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1326614-95-2](/img/structure/B2578486.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one, commonly known as 3,4-CTMP, is a novel psychoactive substance that belongs to the class of stimulants. It was first synthesized in the year 1960 by a team of chemists led by Dr. Charles Djerassi. Since then, it has gained popularity among researchers due to its unique chemical structure and its ability to produce cognitive-enhancing effects.
Aplicaciones Científicas De Investigación
Platinum-Catalyzed Intramolecular Hydroamination
The platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines leads to the formation of pyrrolidine derivatives, demonstrating the compound's potential relevance in synthetic organic chemistry for constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (Bender & Widenhoefer, 2005).
Conducting Polymers from Pyrrole Monomers
Research on derivatized bis(pyrrol-2-yl) arylenes, including their electropolymerization, showcases the utility of pyrrole-based monomers in creating conducting polymers. This suggests applications in materials science, particularly in the development of electronic and optoelectronic devices (Sotzing et al., 1996).
Multicomponent Reactions for Heterocyclic Systems
The use of multicomponent reactions involving l-proline, isatins, and alkyl propiolates to construct unique polyheterocyclic systems illustrates the synthetic versatility of pyrrolidine derivatives. These reactions can lead to novel structures with potential pharmacological activities (Cao et al., 2019).
Antioxidant Activity of Pyrrolidine Derivatives
A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives highlights their potent antioxidant activities. This indicates the compound's structural features may be useful in designing antioxidants, which are crucial in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Stereoselective Synthesis for Antibiotic Precursors
The stereoselective synthesis of pyrrolidinyl derivatives as intermediates in the preparation of antibiotics demonstrates the compound's relevance in medicinal chemistry, especially for developing treatments against respiratory tract infections (Lall et al., 2012).
Propiedades
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-17-3-1-2-14(10-17)4-7-20(23)22-9-8-16(12-22)15-5-6-18-19(11-15)25-13-24-18/h1-3,5-6,10-11,16H,4,7-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDRHQIRWJZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

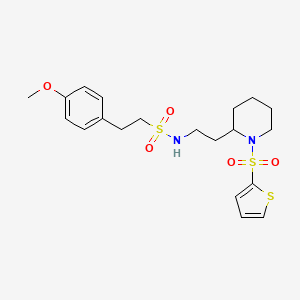
![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)
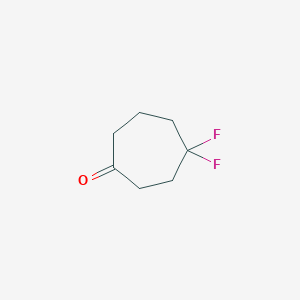
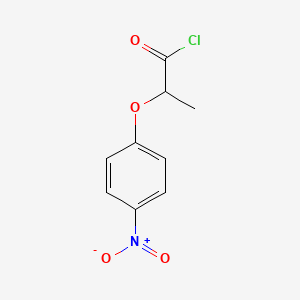
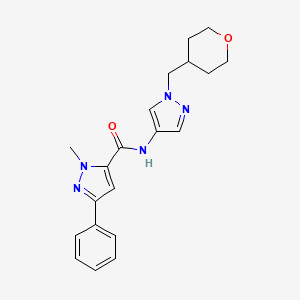
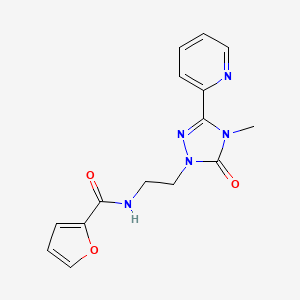
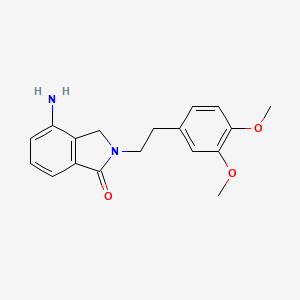
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)